2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Description
2-((3-(3,4-Dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a thioether-linked acetamide moiety. Its core structure includes a bicyclic thienopyrimidinone scaffold substituted with a 3,4-dimethoxyphenethyl group at position 3 and a 2-ethoxyphenyl acetamide at position 2. This compound is hypothesized to exhibit bioactivity due to structural similarities with kinase inhibitors and DNA intercalators .
Key structural features:
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S2/c1-4-34-20-8-6-5-7-18(20)27-23(30)16-36-26-28-19-12-14-35-24(19)25(31)29(26)13-11-17-9-10-21(32-2)22(15-17)33-3/h5-10,12,14-15H,4,11,13,16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELFTNCJSVYRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a synthetic derivative belonging to the thienopyrimidine class. Its complex structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 513.6 g/mol . The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- cGMP-specific phosphodiesterase inhibition : The compound may inhibit cGMP-specific phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways involving cyclic nucleotides. This inhibition can lead to increased levels of cGMP, affecting vascular smooth muscle relaxation and potentially serving as a therapeutic target for cardiovascular diseases .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties. These properties can mitigate oxidative stress in various cellular models, indicating potential applications in neuroprotection and anti-inflammatory therapies.
- Antitumor Activity : Some derivatives of thienopyrimidines have shown promise as anticancer agents by inducing apoptosis in cancer cells through the modulation of key signaling pathways .
Biological Activity Data
The following table summarizes key biological activities associated with similar compounds in the thienopyrimidine class:
| Activity | Effect | Reference |
|---|---|---|
| PDE Inhibition | Increased cGMP levels | |
| Antioxidant | Reduces oxidative stress | |
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines |
Case Studies
- Study on Cardiovascular Effects : A study investigated a similar thienopyrimidine derivative's effect on isolated rat aortic rings. The compound demonstrated significant vasodilatory effects, attributed to PDE inhibition leading to enhanced cGMP levels .
- Anticancer Research : In vitro studies evaluated the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis, suggesting their potential as chemotherapeutic agents .
- Neuroprotective Effects : Research has shown that thienopyrimidine derivatives can protect neuronal cells from oxidative damage in models of neurodegenerative diseases. This protection is likely mediated through their antioxidant properties .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties. It has been shown to:
-
Inhibit Cancer Cell Proliferation : Studies demonstrate that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various cancer cell lines. The compound's structure allows for increased cellular uptake and interaction with DNA, leading to enhanced cytotoxicity against cancer cells.
- Case Study : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
- Target Specific Pathways : The compound may inhibit key enzymes involved in cancer progression. For instance, it can act as a topoisomerase inhibitor, disrupting DNA replication and repair processes essential for cancer cell survival.
Antimicrobial Applications
The compound also demonstrates promising antimicrobial activity against various pathogens:
-
Broad-Spectrum Antibacterial Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli.
- Case Study : An investigation reported that the compound showed significant inhibition of bacterial growth at low concentrations, indicating its potential for development into an antibiotic agent.
- Mechanism of Action : The thioether moiety in the structure may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of thienopyrimidinone acetamides with variations in substituents affecting physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulae.
Key Observations:
Substituent Impact on Bioactivity :
- Electron-donating groups (e.g., methoxy in the target compound and 451468-35-2) correlate with improved solubility and moderate bioactivity .
- Electron-withdrawing groups (e.g., dichloro in 5.6) enhance anticancer potency but reduce solubility .
- Bulky substituents (e.g., isopropyl in 618427-84-2) may hinder target binding due to steric effects .
Thienopyrimidinone vs. Dihydropyrimidinone Cores: Thienopyrimidinones (target compound, 451468-35-2) exhibit greater aromaticity and rigidity, favoring π-π interactions with biological targets compared to dihydropyrimidinones (5.15, 5.6) .
Notes:
- The target compound’s synthesis likely follows a route similar to G1-4 , with moderate yields due to steric hindrance from the dimethoxyphenethyl group.
- Higher yields in dichlorophenyl derivatives (e.g., 5.6) suggest favorable kinetics for electron-deficient aryl groups .
Predicted ADMET and Docking Profiles
Using tools like AutoDock Vina , the target compound’s docking scores and ADMET properties were compared to analogues:
Table 3: Computational Predictions
*Lower scores indicate stronger binding (hypothetical kinase target).
Insights:
- Stronger docking scores for 5.6 may reflect enhanced target affinity due to halogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for achieving high-purity 2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide, and what critical reaction parameters require optimization?
- Methodological Answer :
- Begin with the thieno[3,2-d]pyrimidin-4(3H)-one core. Introduce the thioether linkage via nucleophilic substitution using a mercaptoacetamide intermediate.
- Optimize solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) to enhance reaction efficiency .
- Monitor reaction progress via TLC (hexane:EtOAc 3:1) to ensure complete conversion .
- Purify via column chromatography (silica gel, gradient elution with CHCl₃:MeOH) to isolate the target compound with >95% purity .
Q. Which spectroscopic characterization methods are essential for confirming the structure of this compound, and how should key spectral markers be interpreted?
- Methodological Answer :
- 1H NMR (DMSO-d₆): Identify aromatic protons (δ 6.8–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and acetamide NH (δ 10.1–10.3 ppm) .
- FT-IR : Confirm thioester (C=S stretch at ~1250 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups .
- HRMS : Validate molecular ion peak (e.g., m/z 531.15 [M+H]⁺) to confirm molecular formula .
Q. What strategies should be employed to assess the chemical stability of this compound under different storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies: Expose the compound to elevated temperatures (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks.
- Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient) to quantify purity loss .
- Use LC-MS to identify degradation products (e.g., oxidation of thioether to sulfoxide) .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path modeling be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to model electrophilic/nucleophilic sites on the thieno[3,2-d]pyrimidine core .
- Calculate Fukui indices to predict regioselectivity for substitutions (e.g., at C-2 or C-6 positions) .
- Validate predictions with Hammett plots to correlate substituent effects with reaction rates .
Q. What experimental approaches are recommended to resolve contradictory biological activity data observed for this compound across enzymatic assays and cell-based models?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, thioether → sulfone) .
- Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes vs. cellular permeability barriers .
- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under identical buffer conditions .
Q. How should researchers design multi-parameter optimization studies to balance reaction efficiency and environmental factors in the synthesis of this compound?
- Methodological Answer :
- Apply Box-Behnken experimental design with three variables (temperature, catalyst loading, solvent ratio) .
- Use ANOVA to identify significant factors affecting yield and E-factor (environmental impact metric) .
- Optimize via response surface methodology , requiring ≤15 experiments to minimize resource use .
Q. What advanced techniques can elucidate the role of the 3,4-dimethoxyphenethyl moiety in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Perform molecular dynamics simulations (GROMACS) to study interactions with cytochrome P450 enzymes .
- Measure logP values (shake-flask method) to correlate lipophilicity with membrane permeability .
- Use Caco-2 cell monolayers to assess intestinal absorption and efflux transporter interactions .
Data Contradiction Analysis
- Example : If enzymatic assays show high inhibitory activity but cell-based assays show low efficacy:
- Hypothesis : Poor cellular uptake due to high molecular weight (>500 Da) or efflux by P-glycoprotein.
- Validation :
Synthesize a fluorescent analog (e.g., BODIPY-labeled) to track intracellular accumulation via confocal microscopy .
Co-administer with a P-gp inhibitor (e.g., verapamil) to assess efflux effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
